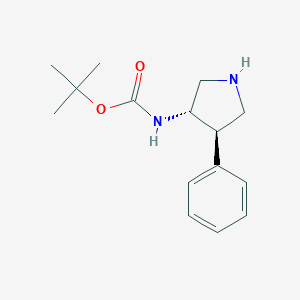

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

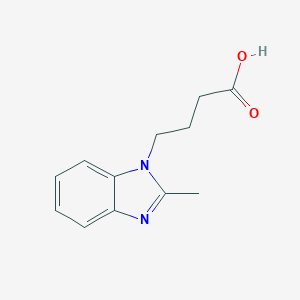

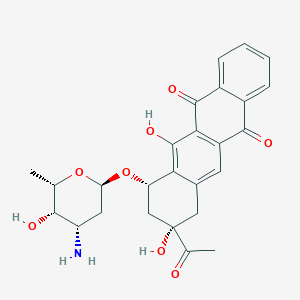

The compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It has a carbamate group (OC(O)N) attached to the pyrrolidine ring, and a tert-butyl group attached to the carbamate . The presence of the phenyl group indicates that it’s likely aromatic .

Molecular Structure Analysis

The compound likely has a five-membered ring structure due to the pyrrolidine backbone. The phenyl group is likely attached to one of the carbon atoms on the ring .Chemical Reactions Analysis

As a secondary amine, pyrrolidine derivatives can undergo reactions such as alkylation, acylation, and N-oxidation .Applications De Recherche Scientifique

Enzyme-Catalyzed Kinetic Resolution

The compound tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate was used in the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, which resulted in a new resolution method with high enantioselectivity. The enzyme-catalyzed alcoholysis of the racemic acetate in i-propanol and t-butanol led to the preparation of the (+)-(3S,4R) enantiomer in pure form, showcasing the compound's relevance in enantioselective syntheses (Faigl et al., 2013).

Diels‐Alder Reaction

Tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate is also a precursor in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan. It's used to generate various chemical structures, showing its versatility in organic syntheses and its potential in creating complex molecular architectures (Padwa et al., 2003).

Synthesis of Drug Intermediates

An efficient seven-step process was designed for the synthesis of important drug intermediates, starting from itaconic acid ester, leading to tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate. This showcases the compound's importance as a building block in drug development processes. The process was noted for being simple, cost-efficient, and environmentally friendly (Geng Min, 2010).

Characterization and Structural Analysis

The compound has been used in the structural characterization and analysis of chemical structures. Studies involve methods like single-crystal X-ray diffraction and 2D Heteronuclear NMR Experiments, critical for understanding molecular geometry and properties (Aouine et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKMVLIVAWGYRD-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)